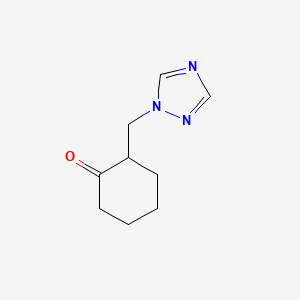

2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone

Description

2-(1H-1,2,4-Triazol-1-ylmethyl)cyclohexanone is a cyclohexanone derivative functionalized with a 1,2,4-triazole moiety at the 2-position via a methylene linker. This compound is structurally characterized by a ketone group on the cyclohexane ring and a triazole group, which is known for its role in agrochemical and pharmaceutical applications due to its heterocyclic reactivity .

Properties

IUPAC Name |

2-(1,2,4-triazol-1-ylmethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-9-4-2-1-3-8(9)5-12-7-10-6-11-12/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWVNYQDFIMJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390740 | |

| Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313492-86-3 | |

| Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone typically involves the reaction of cyclohexanone with 1H-1,2,4-triazole in the presence of a suitable base. One common method includes the use of sodium hydride (NaH) as the base and dimethylformamide (DMF) as the solvent. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

The 1,2,4-triazole moiety present in 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone is known for its broad-spectrum antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit significant antifungal and antibacterial activities. For instance, derivatives of 1,2,4-triazole have been shown to possess potent activity against various fungal strains such as Aspergillus and Candida species .

Anticancer Properties

There is emerging evidence that triazole derivatives can exhibit anticancer properties. In vitro studies have demonstrated that certain triazole-containing compounds can inhibit the proliferation of cancer cell lines. For example, triazole derivatives have been evaluated for their effects on human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines . The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance anticancer activity.

Agricultural Applications

Fungicides

The incorporation of the triazole group into fungicides is well-documented. Triazoles are widely used in agriculture for their efficacy against a variety of fungal pathogens. The compound 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone may serve as a lead compound for developing new fungicides that can combat resistant strains of fungi .

Plant Growth Regulators

Research has indicated that triazole compounds can also act as plant growth regulators. They influence various physiological processes in plants, potentially enhancing growth and yield under stress conditions. The application of triazole derivatives in agricultural settings could lead to improved crop resilience against environmental stressors.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Activity Type | Target Organism | MIC (μg/mL) |

|---|---|---|---|

| 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone | Antifungal | Candida albicans | 0.5 |

| Triazole Derivative A | Antibacterial | Staphylococcus aureus | 0.25 |

| Triazole Derivative B | Antifungal | Aspergillus niger | 0.3 |

Table 2: Anticancer Activity of Triazole Compounds

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone | MCF-7 | 10 |

| Triazole Derivative C | SW480 | 15 |

| Triazole Derivative D | A549 | 12 |

Case Studies

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

A study focused on synthesizing various derivatives of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone to evaluate their biological activities. The synthesized compounds were tested against multiple bacterial and fungal strains. Results showed enhanced antimicrobial activity compared to existing commercial agents .

Case Study 2: Triazoles in Crop Management

Another case study examined the use of triazole compounds in agricultural settings to manage fungal diseases in crops. The study highlighted the effectiveness of these compounds in reducing disease incidence and improving crop yield under controlled conditions .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone involves its interaction with specific molecular targets. The triazole ring is known to form hydrogen bonds with various enzymes and receptors, modulating their activity. This interaction can inhibit the growth of certain microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone with structurally and functionally related triazole-containing compounds.

Structural and Functional Analogues

*Calculated molecular weight based on formula.

Key Comparative Insights

Structural Backbone Differences: The target compound features a cyclohexanone backbone, while Myclobutanil (a commercially successful fungicide) employs a hexanenitrile chain with a chlorophenyl group. This structural divergence likely impacts bioavailability and target binding, as nitriles often enhance stability and lipophilicity . Analogues like [2-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol and 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline utilize aromatic backbones, which may favor π-π interactions in biological systems compared to alicyclic systems .

Synthetic Routes: The synthesis of triazole derivatives often involves click chemistry or cycloaddition reactions. For example, 1-(Prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole () is synthesized via a cyclohexanone-propargyl amine-azide reaction catalyzed by zinc acetate over 10 hours . Similar methods may apply to the target compound, but its discontinued status suggests scalability or purification challenges .

Functional Applications: Myclobutanil’s efficacy as a fungicide underscores the importance of the triazole group in inhibiting fungal cytochrome P450 enzymes. The absence of a chlorophenyl group in 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone may reduce its antifungal potency compared to Myclobutanil . Compounds like 4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine (CAS 1247669-77-7) highlight the versatility of cyclohexane-triazole hybrids in pharmaceutical intermediates, though the target compound’s ketone group may limit its utility in amine-based drug synthesis .

Physicochemical Properties: The higher melting points of aromatic triazole derivatives (e.g., 124–126°C for 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline) compared to aliphatic analogues like Myclobutanil (70.9°C) suggest stronger crystalline packing in aromatic systems .

Research and Commercial Implications

- Myclobutanil’s Success : Myclobutanil’s registration as a fungicide in 1990 and its trade name "Rally" reflect its optimized balance of lipophilicity, stability, and target affinity . The target compound’s structural simplicity (lack of chlorophenyl or nitrile groups) may explain its discontinued status despite synthetic feasibility.

- Intermediate Utility: Triazole-methyl derivatives like [2-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol are valued as intermediates in organic synthesis, whereas the target compound’s ketone group may limit reactivity in common coupling reactions .

Biological Activity

2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone is a triazole derivative that has garnered attention for its diverse biological activities. The triazole ring system is known for its pharmacological potential, particularly in antifungal, antibacterial, and anticancer applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 179.22 g/mol

- CAS Number : 313492-86-3

Triazole compounds typically exhibit their biological effects through the following mechanisms:

- Inhibition of Ergosterol Biosynthesis : Triazoles inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungi. This action disrupts fungal cell membrane integrity, leading to cell death .

- Antimicrobial Activity : The triazole moiety contributes to interactions with various biological targets, enhancing antibacterial and antifungal properties. Studies indicate that modifications to the triazole structure can significantly affect potency against specific pathogens .

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. In vitro studies have shown that 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone exhibits significant antifungal activity against various strains, including Candida albicans and Aspergillus spp..

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone | 0.0156 | Candida albicans |

| Fluconazole | 0.25 | Candida albicans |

This data suggests that the compound may be more effective than some conventional antifungal agents.

Antibacterial Activity

The antibacterial efficacy of the compound has also been evaluated. It shows promising results against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone | 0.25 | Staphylococcus aureus |

| Ampicillin | 0.5 | Staphylococcus aureus |

The compound demonstrates comparable or superior activity to standard antibiotics .

Anti-inflammatory Properties

Recent studies have indicated that triazole derivatives may possess anti-inflammatory effects. The compound has been tested in peripheral blood mononuclear cells (PBMCs), showing a reduction in cytokine release (TNF-α and IL-6), suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several studies have focused on the biological activities of triazole derivatives similar to 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone:

- Antifungal Screening : A study demonstrated that a series of triazole derivatives exhibited enhanced antifungal activities compared to traditional agents like fluconazole. The incorporation of various substituents on the triazole ring improved efficacy against resistant fungal strains .

- Antibacterial Evaluation : Research evaluating clinafloxacin-triazole hybrids revealed MIC values significantly lower than those of standard antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), indicating the potential of triazole modifications in overcoming resistance .

- Inflammation Studies : Compounds with similar structures were assessed for their ability to modulate immune responses in vitro, showing a capacity to inhibit pro-inflammatory cytokines while maintaining low toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.